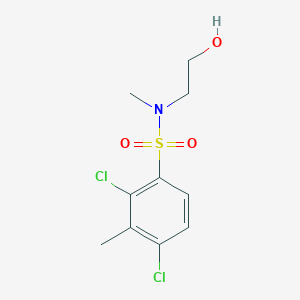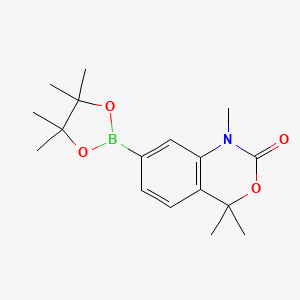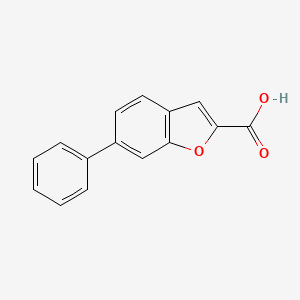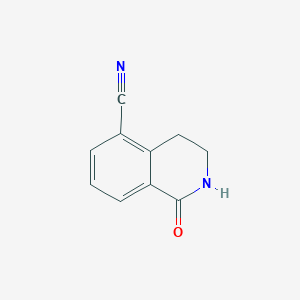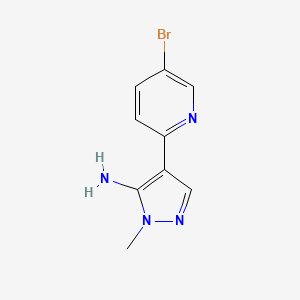
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of heterocyclic aromatic amines. This compound is characterized by the presence of a bromopyridine moiety attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Formation of Pyrazole Ring: The brominated pyridine is then subjected to a cyclization reaction with hydrazine or a hydrazine derivative to form the pyrazole ring.
Methylation: The resulting pyrazole compound is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Amination: Finally, the methylated pyrazole is aminated using ammonia or an amine source to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. Its bromopyridine and pyrazole moieties play a crucial role in binding to target sites, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
6-(5-Bromopyridin-2-yl)iminomethylphenol: A Schiff-base compound with similar bromopyridine structure.
Thiazolo[4,5-b]pyridines: Compounds with a pyridine ring fused to a thiazole ring, exhibiting diverse biological activities.
Uniqueness
4-(5-Bromopyridin-2-YL)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both bromopyridine and pyrazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H9BrN4 |
|---|---|
分子量 |
253.10 g/mol |
IUPAC 名称 |
4-(5-bromopyridin-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c1-14-9(11)7(5-13-14)8-3-2-6(10)4-12-8/h2-5H,11H2,1H3 |
InChI 键 |
HUZVQWPMCLLZLR-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)C2=NC=C(C=C2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


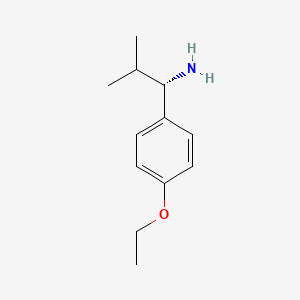


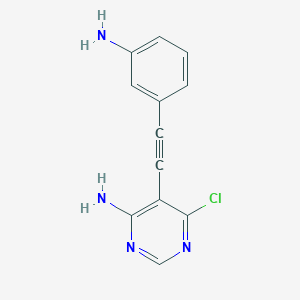
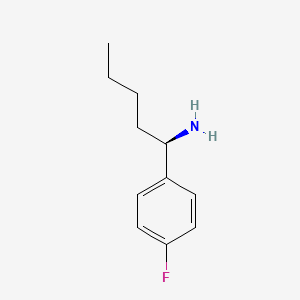
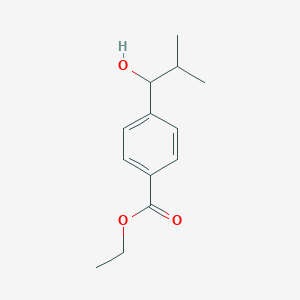
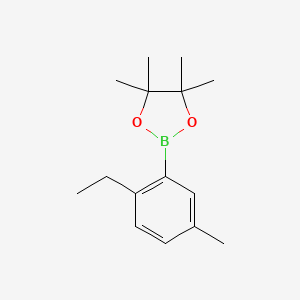
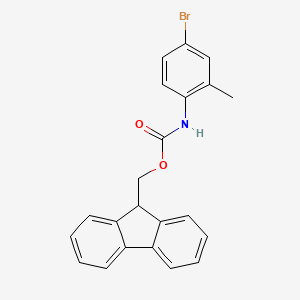
![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)
